BenchChemオンラインストアへようこそ!

5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole

Kinase inhibition Structure-activity relationship Regioisomer comparison

Procure 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole (CAS 1005553-66-1) to secure the precise regioisomer required for kinase inhibitor and HDAC probe programs. This 1,3-dimethylpyrazole-C4 to isoxazole-C5 linked scaffold offers a distinct spatial orientation critical for selective hinge-binding. The unsubstituted isoxazole C3 position enables divergent late-stage functionalization, avoiding the limitations of pre-functionalized analogs. Ensure your SAR studies are built on the correct connectivity pattern — substitution and regioisomer identity are non-negotiable for reproducible nanomolar potency.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 1005553-66-1
Cat. No. B2644835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole
CAS1005553-66-1
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCC1=NN(C=C1C2=CC=NO2)C
InChIInChI=1S/C8H9N3O/c1-6-7(5-11(2)10-6)8-3-4-9-12-8/h3-5H,1-2H3
InChIKeyDKAUEBPKFGYXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole CAS 1005553-66-1 Procurement Guide | Heterocyclic Building Block for Drug Discovery


5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole (CAS 1005553-66-1) is a heterocyclic building block comprising a 1,3-dimethyl-1H-pyrazole ring connected at the 4-position to the 5-position of an isoxazole ring . It belongs to the broader class of pyrazole-isoxazole hybrid scaffolds, which are recognized as privileged structures in medicinal chemistry for developing kinase inhibitors, integrin antagonists, and antiproliferative agents [1]. Its molecular weight is 163.18 g/mol with molecular formula C8H9N3O, and it contains a rotatable bond linking two aromatic heterocycles that can serve as a versatile hinge-binding or scaffold-diversification handle . The compound is commercially available as a research chemical building block from multiple suppliers with purity specifications typically ranging from 95% to 98% .

Why 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole Cannot Be Arbitrarily Substituted with In-Class Analogs


In pyrazole-isoxazole hybrid scaffolds, both the positional connectivity (3-isoxazolyl vs. 5-isoxazolyl linkage) and the substitution pattern on the pyrazole ring fundamentally alter binding geometry, kinase selectivity, and downstream biological readouts. Literature on structurally related systems demonstrates that regioisomeric pairs of isoxazolyl ureas and pyrazolyl ureas exhibit comparable but distinct nanomolar potency ranges, while substitutions at the pyrazole nitrogen or C4-position can abolish activity entirely [1]. The target compound's specific connectivity pattern — a 1,3-dimethylpyrazole linked via C4 to the C5 position of isoxazole — represents a discrete chemical entity within a steep structure-activity relationship landscape; procurement of the precise regioisomer and substitution pattern is therefore non-negotiable for reproducing or building upon prior findings [2].

Quantitative Differentiation Evidence: 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole vs. Closest Analogs and Alternatives


Regioisomeric Positioning Drives Kinase Inhibitor Selectivity: Isoxazole-5-yl vs. Isoxazole-3-yl Linkage

The connectivity pattern of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole — featuring a pyrazole C4 to isoxazole C5 linkage — places the isoxazole nitrogen and oxygen atoms in a distinct spatial orientation relative to the pyrazole core compared to the 3-isoxazolyl regioisomer class. In p38α kinase inhibitor SAR studies, the two possible isoxazole urea isomers (compounds 7 and 15) demonstrated comparable nanomolar potency ranges when tested head-to-head, confirming that regioisomeric variants are not interchangeable but may provide alternative vectors for selectivity tuning [1]. The target compound's specific 5-isoxazolyl linkage represents one half of this regioisomeric pair, and procurement of the exact regioisomer is required to preserve intended binding geometry in scaffold-hopping or analog-by-catalog campaigns [1].

Kinase inhibition Structure-activity relationship Regioisomer comparison

Pyrazole vs. Isoxazole Core Substitution: Impact on HDAC Isoform Selectivity

In histone deacetylase (HDAC) probe development, isoxazole-based and pyrazole-based ligands targeting the same binding site exhibit distinct isoform selectivity profiles. The isoxazole-based probes showed low nanomolar inhibitory activity against HDAC3, while the pyrazole-based probes demonstrated similarly potent inhibition against HDAC8 [1]. Specifically, the pyrazole-based probe 3f achieved an IC50 of 17 nM against HDAC8, representing one of the most active HDAC8 inhibitors reported at the time of publication [1]. Docking studies indicated that pyrazole-based ligands possess sufficient conformational flexibility to occupy the second binding site of HDAC8, whereas isoxazole-based ligands are more rigid [1]. The target compound, containing both pyrazole and isoxazole moieties, presents a hybrid scaffold that may bridge the rigidity-flexibility spectrum and enable dual-target exploration not possible with single-core analogs.

HDAC inhibition Epigenetics Scaffold comparison

Commercial Availability and Purity Benchmarking for Procurement Decision-Making

5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole (CAS 1005553-66-1) is available from multiple commercial suppliers with documented purity specifications ranging from 95% (AKSci, Catalog 4138CY) to 98% (Shanghai Huayuan Century Trading Co.) [1]. In contrast, the closely related 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole regioisomer (CAS not specified for the unsubstituted analog) or functionalized derivatives such as 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS 957484-20-7) and 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide (CAS 1004644-09-0) represent different synthetic entry points with distinct downstream functionalization pathways . The target compound's unsubstituted isoxazole C3 position provides a handle for electrophilic substitution or metalation, whereas carboxylic acid analogs are pre-functionalized for amide coupling . This difference directly impacts synthetic route planning: procurement of the unsubstituted core enables divergent functionalization, while pre-functionalized analogs lock the user into a narrower synthetic trajectory.

Procurement Building block sourcing Purity specification

Safety and Handling Profile Comparison: GHS Classification and Storage Requirements

According to supplier safety data, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole carries GHS07 classification with Signal Word 'Warning' and hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, functionalized derivatives such as 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride (CAS 1005632-94-9) contain a reactive sulfonyl chloride moiety that introduces additional moisture-sensitivity and handling precautions . The target compound's unfunctionalized isoxazole core has a calculated topological polar surface area of 43.8 Ų and XLogP3 of 0.7, indicating moderate polarity with balanced hydrophobic-hydrophilic character suitable for standard organic synthesis handling without special inert atmosphere requirements . The sulfonyl chloride analog, by comparison, requires strictly anhydrous conditions for storage and use.

Laboratory safety GHS classification Material handling

Optimal Research Applications for 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole (CAS 1005553-66-1) Based on Evidence


Kinase Inhibitor Scaffold-Hopping and Lead Optimization

Use 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole as a hinge-binding scaffold for generating analog libraries in kinase inhibitor programs, particularly where p38 MAP kinase, ROS, or MAPK14 are therapeutic targets of interest. The 5-isoxazolyl linkage pattern represents one regioisomeric option within a class of heterocyclic ureas and amides that exhibit nanomolar potency in kinase assays [1]. The pyrazole 4-position to isoxazole 5-position connectivity offers a distinct spatial orientation compared to 3-isoxazolyl regioisomers, providing an alternative vector for exploring selectivity against related kinases [1].

Dual-Target Probe Development for Epigenetic Targets (HDAC3/HDAC8)

Employ this hybrid pyrazole-isoxazole scaffold in the design of dual-target HDAC probes or inhibitors. Class-level evidence indicates that isoxazole cores preferentially engage HDAC3 while pyrazole cores engage HDAC8, with the pyrazole framework providing conformational flexibility to access a secondary binding pocket [2]. A compound containing both heterocycles may enable exploration of dual HDAC3/HDAC8 inhibition or serve as a starting point for designing isoform-selective chemical probes with tunable rigidity-flexibility profiles [2].

Divergent Library Synthesis for Antiproliferative Screening

Utilize the unsubstituted isoxazole C3 position of this building block for parallel diversification via electrophilic substitution, halogenation, or directed ortho-metalation. This divergent approach contrasts with procurement of pre-functionalized carboxylic acid or carbohydrazide analogs, which lock the user into a single functionalization pathway . Late-stage functionalization enables generation of structurally diverse arrays for antiproliferative screening against cancer cell lines, where diaryl isoxazole and pyrazole derivatives have demonstrated IC50 values in the 0.7-9.5 μM range [3].

Integrin Antagonist and Anti-Angiogenic Agent Development

Incorporate 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole into programs targeting αvβ3 and αvβ6 integrin antagonism. Pyrazole and isoxazole analogs have demonstrated low to sub-nanomolar potency against αvβ3 with good selectivity against αIIbβ3, and several compounds showed favorable rat pharmacokinetics and anti-angiogenic activity in a mouse corneal micropocket model [4]. The target compound's core structure represents an unelaborated scaffold upon which optimized substituents from the published SAR series may be installed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.